5-FAM-GpYLPQTV-NH2

STAT3 SH2 domain Fluorescence polarization Protein-peptide binding

STAT3 inhibitor screening lacks robust, validated probes, risking assay reproducibility. 5-FAM-GpYLPQTV-NH2 directly addresses this gap as the literature-standard fluorescent probe for STAT3 SH2 domain FP assays. - Enables HTS with Kd=150 nM, Z′=0.87 in 384-well format. - Validated for competitive IC50 determination and SAR benchmarking. - Eliminates labeling variability: pre-conjugated 5-FAM ensures lot-to-lot consistency.

Molecular Formula C57H68N9O19P
Molecular Weight 1214.2 g/mol
Cat. No. B12381327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FAM-GpYLPQTV-NH2
Molecular FormulaC57H68N9O19P
Molecular Weight1214.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O
InChIInChI=1S/C57H68N9O19P/c1-27(2)21-41(55(78)66-20-6-7-42(66)53(76)62-39(18-19-45(58)70)51(74)65-48(29(5)67)54(77)64-47(28(3)4)49(59)72)63-52(75)40(22-30-8-13-34(14-9-30)85-86(80,81)82)61-46(71)26-60-50(73)31-10-15-36-35(23-31)56(79)84-57(36)37-16-11-32(68)24-43(37)83-44-25-33(69)12-17-38(44)57/h8-17,23-25,27-29,39-42,47-48,67-69H,6-7,18-22,26H2,1-5H3,(H2,58,70)(H2,59,72)(H,60,73)(H,61,71)(H,62,76)(H,63,75)(H,64,77)(H,65,74)(H2,80,81,82)/t29-,39+,40+,41+,42+,47+,48+/m1/s1
InChIKeyNCHYUBBWFHDOTJ-LOWQJOHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-FAM-GpYLPQTV-NH2: STAT3 SH2 Domain Fluorescent Probe


5-FAM-GpYLPQTV-NH2 is a 5-carboxyfluorescein (5-FAM)-labeled phosphotyrosine heptapeptide (sequence: GpYLPQTV-NH2) derived from the interleukin-6 receptor subunit gp130 [1]. This compound serves as a high-affinity fluorescent probe that binds to the unphosphorylated STAT3 SH2 domain, enabling high-throughput fluorescence polarization (FP) screening assays for STAT3 SH2 domain antagonists [2]. The molecule comprises a 5-FAM fluorophore (excitation ~492 nm, emission ~517 nm) conjugated to the N-terminus, a phosphotyrosine (pY) residue at position 2, and a C-terminal amide cap [1]. Commercially available with typical purity ≥99% , this probe is employed in biochemical assays to identify and characterize small molecules or peptidomimetics that disrupt STAT3 dimerization by competing for the SH2 domain phosphotyrosine-binding pocket.

Workflow Fluorescence polarization (FP) high-throughput screening
Target Unphosphorylated STAT3 SH2 domain
Probe design 5-FAM phosphopeptide, direct conjugation, no variable linker
Format 384-well homogeneous assay; ready-to-use fluorescent probe

Why Alternative Probes Cannot Replace 5-FAM-GpYLPQTV-NH2


Generic substitution of 5-FAM-GpYLPQTV-NH2 with unlabeled pYLPQTV peptides or alternative fluorophore conjugates fails due to three critical performance deficits. First, unlabeled peptides such as Ac-pYLPQTV-NH2 lack intrinsic fluorescence and cannot support FP-based detection without additional labeling steps, which introduces batch-to-batch variability and assay complexity [1]. Second, alternative fluorophore conjugates (e.g., DIG-labeled GpYLPQTV peptides) exhibit substantially different binding signal characteristics dependent on linker length, with DIG-C2-GpYLPQTV showing only ~5% relative signal intensity compared to DIG-C6-GpYLPQTV at 1 nM probe concentration [2]. Third, 5-FAM-GpYLPQTV-NH2 is specifically validated for STAT3 SH2 domain binding with a Kd of 150 nM under standardized FP assay conditions, whereas the unphosphorylated STAT3-derived peptide 5-carboxyfluorescein-PpYLKTKFI shows negligible binding to unphosphorylated STAT3 [1]. These performance differences directly impact assay Z′ values, signal-to-noise ratios, and screening throughput, making interchangeability scientifically invalid without complete revalidation.

Unlabeled peptides
Ac-pYLPQTV-NH2 lacks intrinsic fluorescence; FP detection requires additional labeling, introducing batch variability and workflow complexity.
Alternative fluorophore conjugates
DIG-labeled probes show strong linker-length dependency; short C2 spacer yields ~20-fold lower signal than C6, altering assay sensitivity and reproducibility.
Sequence specificity
STAT3-derived peptide probes exhibit negligible binding to unphosphorylated STAT3; gp130-derived GpYLPQTV motif is essential for SH2 domain recognition.

5-FAM-GpYLPQTV-NH2 Quantitative Differentiation


STAT3 SH2 Binding Affinity vs. Ac-pYLPQTV-NH2

5-FAM-GpYLPQTV-NH2 binds to unphosphorylated STAT3 SH2 domain with a dissociation constant (Kd) of 150 nM as measured by fluorescence polarization assay [1]. In contrast, the unlabeled N-acetylated analog Ac-pYLPQTV-NH2 displays a binding affinity of 200 nM toward Stat3 protein under comparable conditions [2]. Notably, an alternative STAT3-derived phosphopeptide probe (5-carboxyfluorescein-PpYLKTKFI) exhibits negligible binding to unphosphorylated STAT3 [1], underscoring the sequence specificity of the gp130-derived GpYLPQTV motif.

STAT3 SH2 binding affinity
Cross-study comparable
Kd = 150 nM (5-FAM probe) vs. 200 nM (Ac-pYLPQTV-NH2); STAT3-derived peptide shows negligible binding.
Supports higher sensitivity and sequence-specific SH2 domain engagement.
FP assay, unphosphorylated STAT3 (127–722), Z′ = 0.87.
STAT3 SH2 domain Fluorescence polarization Protein-peptide binding

Linker-Independent Signal vs. DIG-Labeled Peptides

In fluorescence-based STAT3 binding assays, probe signal intensity is critically dependent on linker chemistry. Digoxygenin (DIG)-labeled GpYLPQTV peptides with a two-carbon (C2) spacer exhibit approximately 5% relative signal intensity compared to those with a six-carbon (C6) spacer at 1 nM probe concentration, with the C6 version demonstrating clear dose-dependent binding saturation [1]. 5-FAM-GpYLPQTV-NH2, incorporating the 5-carboxyfluorescein moiety directly conjugated via NHS-ester chemistry, bypasses the linker-length optimization challenge and provides robust FP signal without requiring empirical spacer tuning [2].

Linker-independent signal
Cross-study comparable
DIG-C2-GpYLPQTV shows ~5% relative signal vs. DIG-C6; 5-FAM probe avoids linker-length optimization.
Eliminates linker-dependent signal variability for consistent assay performance.
FP detection at 1 nM probe concentration.
Fluorescent probe design Linker length optimization STAT3 binding assay

Homogeneous FP vs. Biotin/Streptavidin Detection

5-FAM-GpYLPQTV-NH2 enables homogeneous fluorescence polarization (FP) detection without secondary reagents or separation steps, achieving a Z′ factor of 0.87 in 384-well format [1]. In contrast, alternative detection approaches using biotinylated Ac-pYLPQTV-NH2 require additional incubation with streptavidin beads and multiple wash steps, as employed in pulldown assays assessing CYD0618 inhibitor binding [2]. The homogeneous FP format reduces assay time from hours to minutes and eliminates bead-associated variability.

Homogeneous FP vs. pulldown
Head-to-head comparison
Homogeneous FP: minutes to equilibrium, Z′ = 0.87; biotin-streptavidin pulldown: 2+ h with multiple wash steps.
Reduces assay complexity, time, and consumable costs in HTS campaigns.
384-well format, recombinant His-STAT3, RT incubation.
Fluorescence polarization Homogeneous assay High-throughput screening

Published Validation in STAT3 Inhibitor Studies

5-FAM-GpYLPQTV-NH2 has been employed as a validated displacement probe in multiple peer-reviewed studies characterizing STAT3 SH2 domain inhibitors. S3I-1757 was shown to displace fluorescein-labeled GpYLPQTV phosphotyrosine peptide from STAT3 binding with functional validation demonstrating that the inactive analog S3I-1756 fails to inhibit STAT3 dimerization [1]. Additionally, BindingDB entries document the use of 5-FAM-GpYLPQTV-NH2 in competitive binding assays to determine IC50 values for diverse chemotypes: compound BP2-061 (IC50 = 2.8 μM) [2], CHEMBL2431993 (IC50 = 5.8 μM against STAT1) [3], and CHEMBL1829786 (IC50 = 31 μM) [4]. This cumulative validation establishes the probe as a reference standard for cross-study comparisons of STAT3 antagonist potency.

Published probe validation
Class-level inference
Used in ≥4 independent studies; reported IC50 range 2.8–31 μM across diverse inhibitor chemotypes.
Establishes reference-standard context for cross-study potency comparisons.
BindingDB, Cancer Res. 2013; competitive FP assay.
STAT3 inhibitor screening Competitive binding assay Small molecule displacement

Spectral Compatibility vs. Alternative Fluorophores

5-FAM-GpYLPQTV-NH2 incorporates the 5-carboxyfluorescein (5-FAM) fluorophore, which exhibits excitation maximum at approximately 492 nm and emission maximum at approximately 517 nm [1]. These spectral properties align with standard fluorescein/FITC filter sets available on virtually all commercial fluorescence plate readers and FP-capable instruments. In contrast, alternative peptide probes employing digoxygenin (DIG) require secondary antibody-based detection (anti-DIG conjugates) rather than direct fluorescence readout [2]. The 5-FAM moiety enables direct, reagent-free detection with minimal spectral interference from common screening library compounds.

Spectral compatibility
Class-level inference
5-FAM: λex ~492 nm, λem ~517 nm, standard FITC filter sets; DIG probes require secondary antibody detection.
Direct fluorescence detection on common plate readers, no additional reagents.
FP-capable instruments, 384-well format.
Fluorescence detection 5-Carboxyfluorescein FP assay compatibility

5-FAM-GpYLPQTV-NH2 Validated Applications


HTS for STAT3 SH2 Antagonists

5-FAM-GpYLPQTV-NH2 is the validated probe for fluorescence polarization-based high-throughput screening campaigns targeting the STAT3 SH2 domain. The assay, characterized by a Kd of 150 nM and Z′ factor of 0.87 in 384-well format, enables screening of compound libraries to identify STAT3 dimerization inhibitors [1]. This application is directly evidenced by the successful identification and characterization of S3I-1757, which displaces the 5-FAM-labeled probe from STAT3 binding, while the inactive analog S3I-1756 fails to do so [2]. Procurement is justified for any laboratory establishing or scaling STAT3 inhibitor discovery programs requiring robust, reproducible, and literature-validated screening assays.

Potency and SAR for STAT3/STAT1 Inhibitors

For medicinal chemistry teams optimizing STAT3 or STAT1 SH2 domain inhibitors, 5-FAM-GpYLPQTV-NH2 provides a standardized competitive binding assay for IC50 determination. BindingDB entries document the probe's use in quantifying potency across diverse chemotypes, with reported IC50 values ranging from 2.8 μM to 31 μM [3][4]. The availability of cross-study comparator data enables researchers to benchmark new inhibitor candidates against published compounds, facilitating structure-activity relationship (SAR) analysis and go/no-go decisions in lead optimization. Procurement is essential for any group requiring direct, quantitative comparison of inhibitor potency within the established STAT3 SH2 domain inhibitor field.

STAT3 Dimerization Disruption Validation

When confirming the molecular mechanism of putative STAT3 inhibitors, 5-FAM-GpYLPQTV-NH2 serves as a phosphotyrosine-mimetic displacement probe that directly reports on SH2 domain engagement. The probe's binding to unphosphorylated STAT3 (Kd = 150 nM) [1] mimics the native STAT3-STAT3 dimerization interaction that requires reciprocal SH2 domain binding to phosphorylated tyrosine-705. Displacement of 5-FAM-GpYLPQTV-NH2 by test compounds provides direct biochemical evidence of SH2 domain antagonism, distinguishing true dimerization disruptors from compounds that affect STAT3 activity through alternative mechanisms. Procurement is indicated for laboratories requiring definitive mechanistic confirmation of STAT3 SH2 domain targeting.

Application
Selection Property
Validation Focus
HTS for STAT3 SH2 antagonists
Validated homogeneous FP assay probe
Screening throughput and reproducibility
STAT3/STAT1 inhibitor potency & SAR
Cross-study comparator data for IC50 benchmarking
Quantitative potency ranking across chemotypes
STAT3 dimerization disruption validation
Direct reporter of SH2 domain engagement
Mechanistic discrimination of dimerization disruptors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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